3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(naphthalen-2-yl)propanamide
Description
This compound features a hybrid structure integrating a 1,2,4-oxadiazole core linked to a benzimidazole moiety via a sulfanyl-methyl bridge. The oxadiazole ring is further connected to a propanamide chain terminating in a naphthalen-2-yl group.
Properties
Molecular Formula |
C23H19N5O2S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
3-[3-(1H-benzimidazol-2-ylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]-N-naphthalen-2-ylpropanamide |
InChI |
InChI=1S/C23H19N5O2S/c29-21(24-17-10-9-15-5-1-2-6-16(15)13-17)11-12-22-27-20(28-30-22)14-31-23-25-18-7-3-4-8-19(18)26-23/h1-10,13H,11-12,14H2,(H,24,29)(H,25,26) |
InChI Key |
KTZGRXBDMBXXHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CCC3=NC(=NO3)CSC4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-1,2,4-OXADIAZOL-5-YL}-N-(NAPHTHALEN-2-YL)PROPANAMIDE typically involves multi-step organic reactionsCommon reagents used in these steps include various chlorinating agents, sulfur sources, and coupling reagents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
3-{3-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-1,2,4-OXADIAZOL-5-YL}-N-(NAPHTHALEN-2-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings .
Scientific Research Applications
3-{3-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-1,2,4-OXADIAZOL-5-YL}-N-(NAPHTHALEN-2-YL)PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its aromatic rings and heterocyclic components could be useful in the design of new materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 3-{3-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-1,2,4-OXADIAZOL-5-YL}-N-(NAPHTHALEN-2-YL)PROPANAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Key Observations :
- Oxadiazole vs.
- Benzimidazole vs. Thiazole : The benzimidazole moiety in the target compound provides a larger aromatic surface for π-π interactions compared to thiazole derivatives, which may improve target affinity .
- Triazole derivatives () rely on CuAAC, a milder and regioselective approach .
Spectroscopic and Physicochemical Properties
IR Spectroscopy :
NMR Spectroscopy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
